molecular formula C6H4N4O2 B075478 1-Azido-3-nitrobenzene CAS No. 1516-59-2

1-Azido-3-nitrobenzene

Cat. No.: B075478
CAS No.: 1516-59-2
M. Wt: 164.12 g/mol
InChI Key: AMLBZFBNQYJIRI-UHFFFAOYSA-N
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Description

1-Azido-3-nitrobenzene is an organic compound characterized by the presence of a nitro group (-NO2) and an azide group (-N3) attached to a benzene ring. This compound is known for its reactivity and is widely used in various chemical processes, including photochemical reactions and as a precursor for the synthesis of other compounds.

Mechanism of Action

Target of Action

1-Azido-3-nitrobenzene, also known as 3-Nitrophenyl azide, is a versatile chemical compound used in scientific research. It is primarily used as a cross-linker in material sciences . The primary targets of this compound are various types of organic molecules, including polymers and biomolecules .

Mode of Action

The mode of action of this compound involves the release of nitrogen by thermal activation or photolysis . This scission reaction is accompanied by a considerable output of energy, making them interesting as highly energetic materials . The released nitrogen forms highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking . This process is used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the crosslinking of polymers and biomolecules . The compound interacts with these molecules, leading to changes in their structure and function. This can have downstream effects on various biochemical processes, depending on the specific molecules involved.

Result of Action

The result of the action of this compound is the formation of stable crosslinks between polymers and biomolecules . This can lead to changes in the physical properties of these materials, potentially enhancing their performance in various applications .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the release of nitrogen and the formation of nitrenes can be triggered by thermal activation or exposure to light . Additionally, the efficiency of crosslinking can be affected by the presence of other molecules, the pH of the environment, and other factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Azido-3-nitrobenzene can be synthesized through several methods. One common approach involves the reaction of 3-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield 3-nitrophenyl azide .

Industrial Production Methods

Industrial production of 3-nitrophenyl azide typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

1-Azido-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Photochemical Reactions: UV light is used to initiate the decomposition of 3-nitrophenyl azide.

    Reduction: Reducing agents such as LiAlH4 or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Sodium azide or other nucleophiles can be used under appropriate conditions.

Major Products Formed

    Photochemical Reactions: Formation of nitrene intermediates.

    Reduction: Formation of 3-aminophenyl azide.

    Substitution: Formation of various substituted phenyl azides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Azido-3-nitrobenzene is unique due to its specific combination of nitro and azide groups, which confer distinct reactivity patterns. Its ability to generate nitrene intermediates upon UV irradiation makes it particularly useful in photochemical applications and bioconjugation techniques .

Properties

IUPAC Name

1-azido-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c7-9-8-5-2-1-3-6(4-5)10(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLBZFBNQYJIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164813
Record name 3-Nitrophenyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516-59-2
Record name 3-Nitrophenyl azide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitrophenyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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